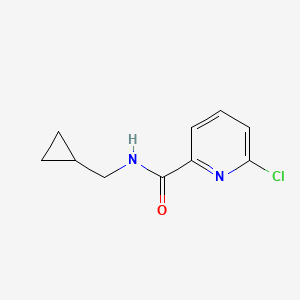
1-Propylpiperidine-4-carbonyl chloride
概要
説明
1-Propylpiperidine-4-carbonyl chloride is a chemical compound belonging to the class of piperidine derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound is characterized by its molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol . Its structure consists of a piperidine ring substituted with a propyl group and a carbonyl chloride functional group.
準備方法
The synthesis of 1-Propylpiperidine-4-carbonyl chloride can be achieved through several methods. One common synthetic route involves the reaction of 1-propylpiperidine with phosgene (COCl2) under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition . Another method involves the use of thionyl chloride (SOCl2) as a chlorinating agent, which reacts with 1-propylpiperidine-4-carboxylic acid to form the desired carbonyl chloride derivative .
Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield. These methods are designed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high efficiency and scalability .
化学反応の分析
1-Propylpiperidine-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium or platinum complexes . Major products formed from these reactions include various substituted piperidines, amides, esters, and alcohols .
科学的研究の応用
1-Propylpiperidine-4-carbonyl chloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor for the synthesis of drugs with therapeutic properties, including anticancer, antiviral, and antimicrobial agents.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific functional properties.
作用機序
The mechanism of action of 1-Propylpiperidine-4-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group can react with nucleophiles, such as amines or alcohols, to form covalent bonds. This reactivity is exploited in the synthesis of various derivatives with specific biological or chemical activities . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
類似化合物との比較
1-Propylpiperidine-4-carbonyl chloride can be compared with other piperidine derivatives, such as:
1-Methylpiperidine-4-carbonyl chloride: Similar in structure but with a methyl group instead of a propyl group.
1-Ethylpiperidine-4-carbonyl chloride: Contains an ethyl group, leading to variations in physical and chemical properties compared to the propyl derivative.
1-Butylpiperidine-4-carbonyl chloride: Features a butyl group, resulting in different steric and electronic effects that influence its reactivity and applications.
The uniqueness of this compound lies in its specific balance of steric and electronic properties, making it suitable for a wide range of applications in research and industry .
特性
IUPAC Name |
1-propylpiperidine-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-2-5-11-6-3-8(4-7-11)9(10)12/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOKUEHKTGNNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Oxan-4-yl)methyl][(pyridin-3-yl)methyl]amine](/img/structure/B1399463.png)
![[(Oxan-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1399464.png)
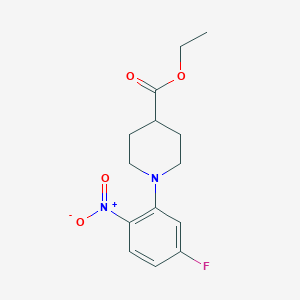
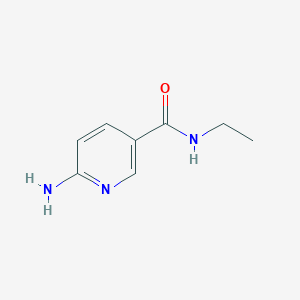
![N-[(4-fluoro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1399469.png)
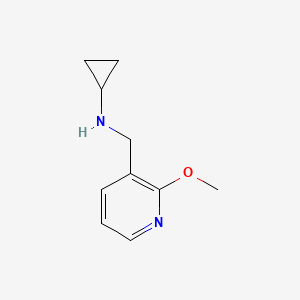
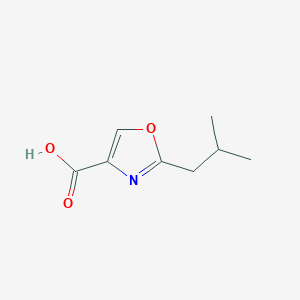
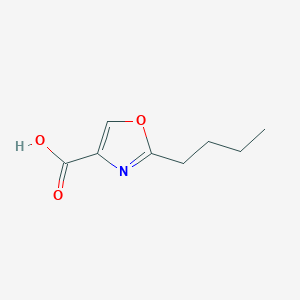
![Acetic acid, 2-[[(2,4-difluorophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1399476.png)
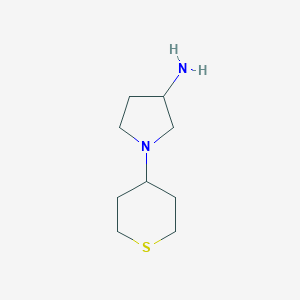
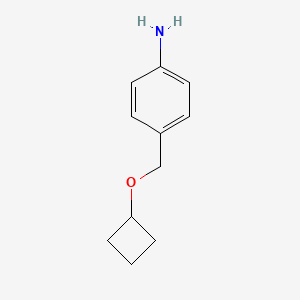
![3-Ethynyl-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1399480.png)
